Monastrol

Catalog No.
S548447
CAS No.
254753-54-3
M.F
C14H16N2O3S
M. Wt
292.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monastrol

CAS Number

254753-54-3

Product Name

Monastrol

IUPAC Name

ethyl (4S)-4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

InChI

InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20)/t12-/m0/s1

InChI Key

LOBCDGHHHHGHFA-LBPRGKRZSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Monastrol

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C

Isomeric SMILES

CCOC(=O)C1=C(NC(=S)N[C@H]1C2=CC(=CC=C2)O)C

The exact mass of the compound Monastrol is 292.08816 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 716782. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiones - Supplementary Records. It belongs to the ontological category of ethyl 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Monastrol (CAS 254753-54-3) is a cell-permeable, small-molecule allosteric inhibitor of the mitotic kinesin Eg5 (KIF11), widely utilized as a chemical probe to arrest cells in mitosis with monoastral spindles [1]. Unlike classical antimitotics that target tubulin, Monastrol specifically inhibits Eg5-driven microtubule motility (IC50 ~14 µM) without disrupting microtubule polymerization or interphase cytoskeleton dynamics [2]. Its rapid reversibility and non-tubulin-interacting mechanism make it a critical procurement choice for cell cycle synchronization, motor protein assay benchmarking, and the development of targeted non-neurotoxic antineoplastic agents [REFS-1, REFS-2].

Substituting Monastrol with generic tubulin-binding agents like paclitaxel or nocodazole fundamentally alters experimental outcomes, as these alternatives broadly disrupt microtubule dynamics across all cell cycle phases and induce neurotoxicity [1]. Furthermore, utilizing nocodazole for reversible synchronization yields delayed and highly asynchronous anaphase entry upon washout compared to the rapid, uniform spindle reformation seen with Monastrol[1]. Within the compound class itself, substituting the active (S)-enantiomer with racemic Monastrol or the inactive (R)-enantiomer drastically reduces potency, as the (S)-isomer exhibits an IC50 of approximately 5 µM compared to the racemate's ~14 µM and the (R)-isomer's ~120 µM, necessitating strict stereospecific procurement for stoichiometric or high-sensitivity assays[2].

Specificity of Mitotic Arrest Without Microtubule Depolymerization

Monastrol specifically inhibits the mitotic kinesin Eg5 (IC50 = 14 µM) without altering microtubule polymerization, whereas classical agents like nocodazole (2 µM) completely depolymerize microtubules and arrest cells with no mitotic spindle [1]. Monastrol-treated cells maintain intact monoastral spindles and normal interphase microtubule networks, avoiding the broad cytoskeletal toxicity associated with tubulin binders [1].

Evidence DimensionMicrotubule polymerization status during mitotic arrest
Target Compound DataMonastrol (100 µM): Intact monoastral spindles; no effect on interphase microtubules
Comparator Or BaselineNocodazole (2 µM): Complete microtubule depolymerization; no mitotic spindle
Quantified Difference100% preservation of microtubule polymers vs. complete depolymerization
ConditionsBS-C-1 monkey epithelial kidney cells, 4-hour incubation

Essential for researchers needing to isolate motor protein function without destroying the underlying microtubule tracks.

Washout Kinetics for Synchronous Anaphase Entry

Monastrol provides a highly reversible mitotic block compared to nocodazole [1]. Upon washout of 100 µM Monastrol, cells rapidly reform bipolar spindles within 15 minutes, and by 60 minutes, the majority of cells synchronously enter late anaphase or cytokinesis [1]. In contrast, 30 minutes after nocodazole washout, most cells still lack aligned chromosomes, demonstrating significantly delayed and asynchronous recovery[1].

Evidence DimensionTime to bipolar spindle reformation and anaphase entry post-washout
Target Compound DataMonastrol (100 µM): Bipolar spindles at 15 min; majority in anaphase/cytokinesis by 60 min
Comparator Or BaselineNocodazole (2 µM): Delayed recovery; majority still lack aligned chromosomes at 30 min
Quantified Difference~50% faster and highly synchronous progression to anaphase
ConditionsBS-C-1 cells, washout after 4-hour mitotic arrest

Makes Monastrol the preferred procurement choice for transient, highly synchronous cell cycle release protocols without permanent spindle damage.

Stereospecific Eg5 Inhibition Efficacy ((S)-Monastrol vs Racemate)

The inhibition of Eg5 basal ATPase activity by Monastrol is highly stereospecific [1]. The (S)-enantiomer is significantly more potent, demonstrating an IC50 of 5 µM, compared to the racemic mixture (IC50 ~10-14 µM) and the (R)-enantiomer (IC50 = 120 µM)[1]. This 24-fold difference in potency between the S and R enantiomers dictates that procurement of the pure (S)-isomer is critical for dose-sensitive in vitro assays [1].

Evidence DimensionInhibition of microtubule-activated Eg5 ATPase activity (IC50)
Target Compound Data(S)-Monastrol: IC50 = 5 µM
Comparator Or Baseline(R)-Monastrol: IC50 = 120 µM
Quantified Difference24-fold higher potency for the (S)-enantiomer over the (R)-enantiomer
ConditionsIn vitro Eg5 2-386 construct ATPase assay

Justifies the higher cost of procuring pure (S)-Monastrol for precision assays where off-target effects or high compound concentrations must be minimized.

Reversible Cell Cycle Synchronization Workflows

Due to its rapid washout kinetics and non-destructive mechanism, Monastrol is a highly effective reagent for synchronizing mammalian cell cultures in M-phase[1]. It allows researchers to release cells into anaphase synchronously without the lingering cytoskeletal damage or delayed recovery profiles typical of nocodazole or paclitaxel [1].

Baseline Benchmarking in Kinesin Inhibitor Screening

As the well-characterized allosteric inhibitor of Eg5, Monastrol serves as the standard reference compound in high-throughput screening assays for novel motor protein inhibitors [1]. Its established IC50 values for both basal and microtubule-stimulated ATPase activity provide a reliable baseline for evaluating the potency of next-generation antimitotics[1].

Structural Biology and Motor Protein Mechanistic Studies

Procurement of pure (S)-Monastrol is recommended for X-ray crystallography and pre-steady-state kinetic studies of the Eg5 motor domain [2]. Its specific binding to the induced-fit allosteric pocket without competing for the ATP-binding site makes it an essential tool for mapping kinesin mechanochemistry [2].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

292.08816355 Da

Monoisotopic Mass

292.08816355 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6BSM97YZ8G

MeSH Pharmacological Classification

Antimitotic Agents

Other CAS

254753-54-3

Wikipedia

Monastrol

Dates

Last modified: 08-15-2023
1: Kaur J, Dutta S, Chang KP, Singh N. A member of the Ras oncogene family, RAP1A, mediates antileishmanial activity of monastrol. J Antimicrob Chemother. 2013 Jan 4. [Epub ahead of print] PubMed PMID: 23292345.
2: Sashidhara KV, Avula SR, Sharma K, Palnati GR, Bathula SR. Discovery of coumarin-monastrol hybrid as potential antibreast tumor-specific agent. Eur J Med Chem. 2013 Feb;60:120-7. doi: 10.1016/j.ejmech.2012.11.044. Epub 2012 Dec 8. PubMed PMID: 23287057.
3: Soumyanarayanan U, Bhat VG, Kar SS, Mathew JA. Monastrol mimic Biginelli dihydropyrimidinone derivatives: synthesis, cytotoxicity screening against HepG2 and HeLa cell lines and molecular modeling study. Org Med Chem Lett. 2012 Jun 12;2(1):23. doi: 10.1186/2191-2858-2-23. PubMed PMID: 22691177; PubMed Central PMCID: PMC3518143.
4: Kamal A, Shaheer Malik M, Bajee S, Azeeza S, Faazil S, Ramakrishna S, Naidu VG, Vishnuwardhan MV. Synthesis and biological evaluation of conformationally flexible as well as restricted dimers of monastrol and related dihydropyrimidones. Eur J Med Chem. 2011 Aug;46(8):3274-81. doi: 10.1016/j.ejmech.2011.04.048. Epub 2011 May 5. PubMed PMID: 21620531.
5: Zhang Z, Ge Y, Zhang D, Zhou X. High-content analysis in monastrol suppressor screens. A neural network-based classification approach. Methods Inf Med. 2011;50(3):265-72. doi: 10.3414/ME09-01-0030. Epub 2010 Jul 5. PubMed PMID: 20602002.
6: Blasco MA, Thumann S, Wittmann J, Giannis A, Gröger H. Enantioselective biocatalytic synthesis of (S)-monastrol. Bioorg Med Chem Lett. 2010 Aug 1;20(15):4679-82. doi: 10.1016/j.bmcl.2010.05.063. Epub 2010 May 25. PubMed PMID: 20566290.
7: Svetlik J, Veizerová L, Mayer TU, Catarinella M. Monastrol analogs: a synthesis of pyrazolopyridine, benzopyranopyrazolopyridine, and oxygen-bridged azolopyrimidine derivatives and their biological screening. Bioorg Med Chem Lett. 2010 Jul 15;20(14):4073-6. doi: 10.1016/j.bmcl.2010.05.085. Epub 2010 May 26. PubMed PMID: 20542426.
8: Kaur J, Sundar S, Singh N. Molecular docking, structure-activity relationship and biological evaluation of the anticancer drug monastrol as a pteridine reductase inhibitor in a clinical isolate of Leishmania donovani. J Antimicrob Chemother. 2010 Aug;65(8):1742-8. doi: 10.1093/jac/dkq189. Epub 2010 Jun 2. PubMed PMID: 20519355.
9: Lakämper S, Thiede C, Düselder A, Reiter S, Korneev MJ, Kapitein LC, Peterman EJ, Schmidt CF. The effect of monastrol on the processive motility of a dimeric kinesin-5 head/kinesin-1 stalk chimera. J Mol Biol. 2010 May 28;399(1):1-8. doi: 10.1016/j.jmb.2010.03.009. Epub 2010 Mar 19. PubMed PMID: 20227420.
10: Tcherniuk S, van Lis R, Kozielski F, Skoufias DA. Mutations in the human kinesin Eg5 that confer resistance to monastrol and S-trityl-L-cysteine in tumor derived cell lines. Biochem Pharmacol. 2010 Mar 15;79(6):864-72. doi: 10.1016/j.bcp.2009.11.001. Epub 2009 Nov 6. PubMed PMID: 19896928.
11: Kulkarni MG, Chavhan SW, Shinde MP, Gaikwad DD, Borhade AS, Dhondge AP, Shaikh YB, Ningdale VB, Desai MP, Birhade DR. Zeolite catalyzed solvent-free one-pot synthesis of dihydropyrimidin-2(1H)-ones--a practical synthesis of monastrol. Beilstein J Org Chem. 2009;5:4. doi: 10.3762/bjoc.5.4. Epub 2009 Feb 4. PubMed PMID: 19259340; PubMed Central PMCID: PMC2649439.
12: Dallinger D, Kappe CO. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis. Nat Protoc. 2007;2(2):317-21. PubMed PMID: 17406591.
13: Garcia-Saez I, DeBonis S, Lopez R, Trucco F, Rousseau B, Thuéry P, Kozielski F. Structure of human Eg5 in complex with a new monastrol-based inhibitor bound in the R configuration. J Biol Chem. 2007 Mar 30;282(13):9740-7. Epub 2007 Jan 23. PubMed PMID: 17251189.
14: Bevan DR, Garst JF, Osborne CK, Sims AM. Application of molecular modeling to analysis of inhibition of kinesin motor proteins of the BimC subfamily by monastrol and related compounds. Chem Biodivers. 2005 Nov;2(11):1525-32. PubMed PMID: 17191952.
15: Chin GM, Herbst R. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint. Mol Cancer Ther. 2006 Oct;5(10):2580-91. PubMed PMID: 17041103.
16: Russowsky D, Canto RF, Sanches SA, D'Oca MG, de Fátima A, Pilli RA, Kohn LK, Antônio MA, de Carvalho JE. Synthesis and differential antiproliferative activity of Biginelli compounds against cancer cell lines: Monastrol, oxo-monastrol and oxygenated analogues. Bioorg Chem. 2006 Aug;34(4):173-82. Epub 2006 Jun 12. PubMed PMID: 16765411.
17: Müller C, Gross D, Sarli V, Gartner M, Giannis A, Bernhardt G, Buschauer A. Inhibitors of kinesin Eg5: antiproliferative activity of monastrol analogues against human glioblastoma cells. Cancer Chemother Pharmacol. 2007 Feb;59(2):157-64. Epub 2006 May 16. PubMed PMID: 16703323.
18: Krzysiak TC, Wendt T, Sproul LR, Tittmann P, Gross H, Gilbert SP, Hoenger A. A structural model for monastrol inhibition of dimeric kinesin Eg5. EMBO J. 2006 May 17;25(10):2263-73. Epub 2006 Apr 27. PubMed PMID: 16642039; PubMed Central PMCID: PMC1462975.
19: Maliga Z, Mitchison TJ. Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol. BMC Chem Biol. 2006 Feb 27;6:2. PubMed PMID: 16504166; PubMed Central PMCID: PMC1448180.
20: Maliga Z, Xing J, Cheung H, Juszczak LJ, Friedman JM, Rosenfeld SS. A pathway of structural changes produced by monastrol binding to Eg5. J Biol Chem. 2006 Mar 24;281(12):7977-82. Epub 2006 Jan 23. PubMed PMID: 16434397.

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